molecular formula C12H9Cl3F3N3 B2831009 N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine CAS No. 956368-60-8

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine

Cat. No.: B2831009
CAS No.: 956368-60-8
M. Wt: 358.57
InChI Key: UCCRFNJNARNVMS-UHFFFAOYSA-N
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Description

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine is a synthetic organic compound known for its diverse applications in various fields, including medicinal chemistry and agrochemicals. This compound features a pyrazole ring substituted with chlorine, methyl, and trifluoromethyl groups, and an amine linkage to a dichlorophenyl group, contributing to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as 3,4-dichlorophenylhydrazine, the pyrazole ring is constructed through cyclization reactions involving chlorinated and trifluoromethylated intermediates.

    Substitution Reactions:

    Amine Coupling: The final step involves coupling the pyrazole derivative with 3,4-dichlorophenylamine under conditions that promote the formation of the desired amine linkage.

Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Optimized conditions such as temperature control, solvent selection, and catalyst use are critical for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro groups (if present) on the phenyl ring, converting them to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially involving the chlorine atoms on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).

    Substitution: Halogenation reagents such as N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH₃).

Major Products:

    Oxidation: Formation of pyrazole ketones or alcohols.

    Reduction: Conversion to amine derivatives.

    Substitution: Various substituted pyrazole and phenyl derivatives.

Scientific Research Applications

N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine has significant applications in:

    Medicinal Chemistry: As a potential lead compound for developing anti-inflammatory, analgesic, and anticancer agents due to its ability to interact with biological targets.

    Agrochemicals: Used in the development of pesticides and herbicides, leveraging its bioactivity against pests and weeds.

    Material Science: Investigated for its properties in creating advanced materials with specific electronic or photonic characteristics.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins. The chlorine atoms may participate in halogen bonding, stabilizing the compound-protein complex. These interactions can modulate biological pathways, leading to therapeutic or pesticidal effects.

Comparison with Similar Compounds

  • N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3-chlorophenyl)amine
  • N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-chlorophenyl)amine

Comparison:

  • Structural Differences: Variations in the substitution pattern on the phenyl ring (e.g., different positions of chlorine atoms) can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: The specific arrangement of substituents in N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(3,4-dichlorophenyl)amine provides a unique balance of hydrophobicity and electronic effects, making it particularly effective in its applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3,4-dichloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3F3N3/c1-21-11(15)7(10(20-21)12(16,17)18)5-19-6-2-3-8(13)9(14)4-6/h2-4,19H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCRFNJNARNVMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)CNC2=CC(=C(C=C2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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